N-(thiophen-3-ylmethyl)hexan-1-amine
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Overview
Description
N-(thiophen-3-ylmethyl)hexan-1-amine is an organic compound with the molecular formula C11H19NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)hexan-1-amine typically involves the reaction of thiophen-3-ylmethanol with hexan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
N-(thiophen-3-ylmethyl)hexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which is a simple aromatic ring containing sulfur.
Thiophen-3-ylmethanol: A precursor in the synthesis of N-(thiophen-3-ylmethyl)hexan-1-amine.
Hexan-1-amine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a hexylamine chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
N-(thiophen-3-ylmethyl)hexan-1-amine is an organic compound notable for its unique structure, which combines a thiophene ring with a hexan-1-amine chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₅N₁S, characterized by:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Hexan-1-amine Chain : A straight-chain amine that enhances the compound's solubility and reactivity.
This structure allows for significant interactions with biological targets, primarily through π-π stacking and hydrogen bonding.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activities or receptor functions.
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biomolecules, influencing the stability and activity of protein-ligand complexes.
These interactions suggest that this compound could play a role in drug design, particularly in developing inhibitors or modulators for therapeutic targets.
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, related compounds have shown marked activity against various cancer cell lines such as:
Cell Line | Compound Tested | IC50 (μM) |
---|---|---|
HCT116 (Colorectal) | Thiophene-derived Schiff base | 5.0 |
HepG2 (Liver) | Thiophene-derived Schiff base | 4.5 |
MCF7 (Breast) | Thiophene-derived Schiff base | 6.0 |
These findings suggest that this compound may possess similar anticancer activities, warranting further investigation into its efficacy against specific cancer types .
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Preliminary studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | <0.03125 μg/mL |
Staphylococcus aureus | 0.25 μg/mL |
Klebsiella pneumoniae | 4 μg/mL |
These results indicate that compounds similar to this compound may serve as effective antimicrobial agents against resistant strains .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiophene derivatives, which are known for their biological activities:
Compound | Structure Characteristics | Known Activities |
---|---|---|
Thiophene | Simple aromatic ring | Antimicrobial, anticancer |
Thiophen-3-methylamine | Methyl substitution on thiophene | Anticancer, anti-inflammatory |
Hexan-1-amines | Aliphatic amine chain | Neuroprotective effects |
This comparative analysis underscores the potential of this compound as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C11H19NS |
---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-2-3-4-5-7-12-9-11-6-8-13-10-11/h6,8,10,12H,2-5,7,9H2,1H3 |
InChI Key |
OCJSCPLXYUHCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CSC=C1 |
Origin of Product |
United States |
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